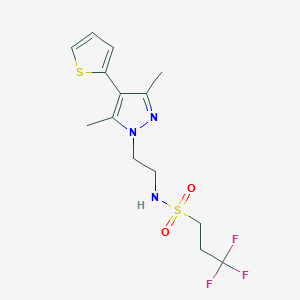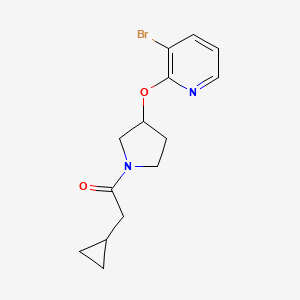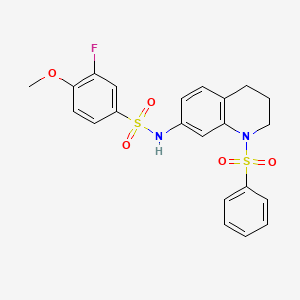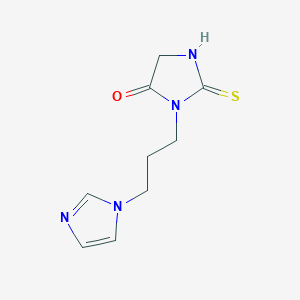
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a novel heterocyclic compound that contains a sulfonamido moiety. This structural feature is significant as sulfonamide pharmacophores are known for their wide range of bioactivities, which include enzyme inhibition properties. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the papers, which focus on the synthesis and pharmacological evaluation of sulfonamide derivatives with antibacterial and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored, aiming to produce new antibacterial agents. The precursor used in these syntheses is ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which is reacted with various active methylene compounds to yield pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives has been studied . Although the specific synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra. The presence of fluorine atoms in the structure has a significant impact on the chemical shifts and splitting patterns of protons and carbons, leading to unique and informative splitting patterns . These techniques would likely be applicable in analyzing the molecular structure of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives has been explored, particularly in the context of their potential as antibacterial agents. The precursor compounds have been shown to react with a variety of reagents to produce a diverse array of heterocyclic derivatives . This suggests that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide could also participate in various chemical reactions, potentially leading to the formation of new compounds with interesting biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide are not directly reported, the properties of similar sulfonamide derivatives have been studied. These compounds have shown significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes, with inhibition constants (Ki) in the nanomolar range . This indicates that the compound may also exhibit similar inhibitory properties, which could be of interest in the design of new drugs targeting these enzymes.
科学的研究の応用
Synthesis and Characterization
A series of novel sulfonamide derivatives have been synthesized and characterized, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising activities in various bioassays, highlighting the versatile applications of sulfonamide derivatives in medicinal chemistry. For example, Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Properties
Research has also focused on the development of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating new antibacterial agents. M. E. Azab et al. (2013) reported the synthesis of new compounds that demonstrated high antibacterial activities, showcasing the potential of sulfonamide derivatives in combating microbial infections (Azab et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their inhibitory activity against carbonic anhydrase isoenzymes, which is significant for the treatment of various diseases. For instance, N. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II, showing effective inhibitory activity (Büyükkıdan et al., 2017).
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives. Dilan Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their bioactivities as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, highlighting their potential as novel candidates for cancer therapy with minimal side effects (Ozgun et al., 2019).
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S2/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWKQFXLKHPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)




![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

